molecular formula C7H10N4 B2635466 8-Methyl-5,6,7,8-tetrahydropteridine CAS No. 1314934-79-6

8-Methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2635466
CAS No.: 1314934-79-6
M. Wt: 150.185
InChI Key: HRUVCODCUGRMSS-UHFFFAOYSA-N
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Description

8-Methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the molecular formula C7H10N4. It belongs to the class of organic compounds known as pteridines and derivatives. These compounds are characterized by a pteridine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5,6,7,8-tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 8-methylpteridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions may vary, but a typical procedure involves hydrogenation at 50-60°C and 3-5 atm pressure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5,6,7,8-tetrahydropteridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-5,6,7,8-tetrahydropteridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its role in enzymatic reactions involving pteridine cofactors, such as those catalyzed by phenylalanine hydroxylase and nitric oxide synthase.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and cancer.

    Industry: Utilized in the development of fluorescent dyes and as a component in the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific enzymes and molecular targets. For example, it can act as a cofactor for enzymes such as phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The compound’s pteridine ring system facilitates electron transfer and stabilization of reaction intermediates, thereby enhancing enzymatic activity. Additionally, it may interact with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes .

Comparison with Similar Compounds

8-Methyl-5,6,7,8-tetrahydropteridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-methyl-6,7-dihydro-5H-pteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUVCODCUGRMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=CN=CN=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314934-79-6
Record name 8-methyl-5,6,7,8-tetrahydropteridine
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